4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one
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Overview
Description
4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is a complex organic compound that features both azetidine and piperazine moieties. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Piperazines, on the other hand, are six-membered nitrogen-containing heterocycles widely used in medicinal chemistry due to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one typically involves the formation of the azetidine ring followed by its functionalization and subsequent coupling with a piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and substituted azetidines .
Scientific Research Applications
4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrially relevant materials.
Mechanism of Action
The mechanism of action of 4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structural features. The azetidine ring’s ring strain and the piperazine moiety’s biological activity likely contribute to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: Another azetidine derivative known for its ring strain and reactivity.
Piperazine-2-one: A piperazine derivative with similar biological activity.
Uniqueness
4-(1-(Methylsulfonyl)azetidine-3-carbonyl)piperazin-2-one is unique due to the combination of the azetidine and piperazine moieties, which confer both significant ring strain and biological activity. This dual functionality makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(1-methylsulfonylazetidine-3-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4S/c1-17(15,16)12-4-7(5-12)9(14)11-3-2-10-8(13)6-11/h7H,2-6H2,1H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEUWWVFDZPVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCNC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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